3-(5-Fluoro-2-nitrophenyl)propanoic acid
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Overview
Description
3-(5-Fluoro-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8FNO4 and a molecular weight of 213.17 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 3-(5-Fluoro-2-nitrophenyl)propanoic acid typically involves the nitration of a fluorobenzene derivative followed by a series of chemical reactions to introduce the propanoic acid group. One common synthetic route includes:
Nitration: The fluorobenzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Carboxylation: The amino group is then converted to a carboxylic acid group through a series of reactions involving diazotization and subsequent carboxylation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(5-Fluoro-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
3-(5-Fluoro-2-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:
3-(5-Fluoro-2-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(5-Fluoro-2-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety.
3-(5-Fluoro-2-nitrophenyl)benzoic acid: Similar structure but with a benzoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(5-fluoro-2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEBYEUPLNOEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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